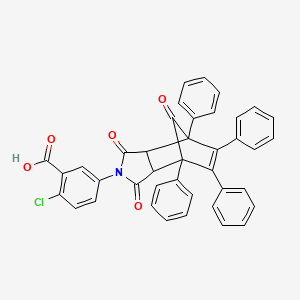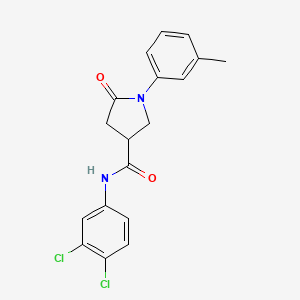![molecular formula C21H14ClN3O B11518017 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11518017.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile is a complex organic molecule that features a benzodiazole ring, a furan ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The benzodiazole and furan rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: Furan-2,3-diones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted benzodiazole and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through structure-activity relationship (SAR) studies.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the furan ring and chloro substituent.
(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile: Similar structure but without the furan ring.
(2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile: Similar structure but with a different position of the chloro substituent.
Uniqueness
The presence of both the furan ring and the chloro substituent in (2E)-2-(1H-1,3-benzodiazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile makes it unique compared to its analogs. These features can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H14ClN3O |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H14ClN3O/c1-13-16(5-4-6-17(13)22)20-10-9-15(26-20)11-14(12-23)21-24-18-7-2-3-8-19(18)25-21/h2-11H,1H3,(H,24,25)/b14-11+ |
InChI Key |
ZSDWFXFSBJNDDP-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate](/img/structure/B11517941.png)
![4-{2-[(2E)-4-(3-fluoro-4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11517943.png)
![2-[2-(benzylsulfanyl)-4,6-dinitrophenyl]-N-phenylacetamide](/img/structure/B11517949.png)
![(3-bromophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11517957.png)

![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11517963.png)
![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1,3-dihydro-2H-isoindol-2-yl)benzohydrazide](/img/structure/B11517965.png)
![2-[(2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)sulfanyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11517976.png)
![ethyl 1-chloro-4-(4-chlorophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11517979.png)

![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
![N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518015.png)
